Syringylacetonitrile: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Syringylacetonitrile: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: The Potential of Syringylacetonitrile in Modern Drug Discovery
Syringylacetonitrile, systematically known as 2-(4-hydroxy-3,5-dimethoxyphenyl)acetonitrile, is a niche yet intriguing molecule positioned at the intersection of natural product chemistry and pharmaceutical sciences. As a derivative of the sinapyl alcohol monolignol, it belongs to the vast family of phenylpropanoids, which are ubiquitous in the plant kingdom and form the basis for a multitude of bioactive compounds. The syringyl moiety, characterized by a 4-hydroxy-3,5-dimethoxy substitution pattern on the phenyl ring, is a key structural feature in many natural products exhibiting a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.
The introduction of a nitrile group onto the syringyl scaffold imparts unique chemical and electronic properties, making syringylacetonitrile a valuable synthon for the synthesis of more complex molecules. The nitrile functionality is a versatile precursor for various functional groups, including amines, carboxylic acids, and tetrazoles, which are prevalent in many pharmaceutical agents. In drug design, the nitrile group can also act as a key pharmacophore, participating in hydrogen bonding and other non-covalent interactions with biological targets.[1]
This technical guide provides a comprehensive overview of the physical and chemical properties of syringylacetonitrile, intended to serve as a valuable resource for researchers, medicinal chemists, and professionals involved in drug discovery and development. We will delve into its structural and physicochemical characteristics, spectroscopic profile, stability, and potential synthetic routes. Furthermore, we will explore its prospective applications as a building block in the synthesis of novel therapeutic agents, drawing upon the known biological activities of related syringyl-containing compounds. Our aim is to furnish a scientifically rigorous and practically useful document that will empower researchers to unlock the full potential of this promising molecule.
Physicochemical Properties of Syringylacetonitrile
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development, influencing everything from reaction conditions to formulation and bioavailability. While experimental data for syringylacetonitrile is somewhat limited in the public domain, we can compile a combination of available experimental data, predicted values from reliable sources, and data from closely related analogs to provide a comprehensive profile.
Structural and Molecular Data
| Property | Value | Source |
| IUPAC Name | 2-(4-hydroxy-3,5-dimethoxyphenyl)acetonitrile | PubChem[2] |
| Synonyms | 3,5-Dimethoxy-4-hydroxyphenylacetonitrile | ChemicalBook[3] |
| Molecular Formula | C₁₀H₁₁NO₃ | PubChem[2] |
| Molecular Weight | 193.20 g/mol | PubChem[2] |
| CAS Number | 42973-55-7 | ChemicalBook[3] |
| InChI | InChI=1S/C10H11NO3/c1-13-8-5-7(3-4-11)6-9(14-2)10(8)12/h5-6,12H,3H2,1-2H3 | PubChem[2] |
| InChIKey | UUEJSSNOWXNKAP-UHFFFAOYSA-N | PubChem[2] |
| SMILES | COC1=CC(=CC(=C1O)OC)CC#N | PubChem[2] |
Physical Properties
| Property | Value | Notes and References |
| Melting Point | 68-70 °C | Experimental value.[3] |
| Boiling Point | 361.1 ± 37.0 °C (Predicted) | Predicted at standard pressure.[3] For comparison, (3,4-dimethoxyphenyl)acetonitrile has a boiling point of 171-178 °C at 10 mmHg.[4][5] |
| Appearance | Likely a white to off-white crystalline solid | Based on the melting point and appearance of related compounds. |
| pKa | 9.71 ± 0.23 (Predicted) | Refers to the phenolic hydroxyl group.[3] |
Solubility Profile (Qualitative and Inferred)
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Water: Expected to have low solubility in water due to the presence of the largely nonpolar benzene ring and the nitrile group. The hydroxyl and methoxy groups will contribute to some minimal solubility. For comparison, (3,4-dimethoxyphenyl)acetonitrile is reported to be insoluble in water.[5]
-
Polar Organic Solvents:
-
Methanol, Ethanol: Likely to be soluble. Syringic acid, a related compound, shows high solubility in methanol.[6] (3,4-Dimethoxyphenyl)acetonitrile is soluble in methanol (0.1 g/mL).[5]
-
Acetonitrile, Acetone: Expected to be soluble. These are common solvents for organic compounds with moderate polarity.
-
Dimethyl Sulfoxide (DMSO): Expected to be highly soluble, as DMSO is a powerful solvent for a wide range of organic molecules.
-
-
Nonpolar Organic Solvents (e.g., Hexane, Toluene): Expected to have low to moderate solubility.
Spectroscopic Characterization of Syringylacetonitrile
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. While a comprehensive set of experimentally obtained spectra for syringylacetonitrile is not publicly available, we can predict the key features of its ¹H NMR, ¹³C NMR, IR, and Mass spectra based on its chemical structure and data from analogous compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The ¹H NMR spectrum of syringylacetonitrile is expected to be relatively simple and highly informative.
-
Aromatic Protons (Ar-H): Due to the symmetrical substitution pattern on the benzene ring, the two aromatic protons are chemically equivalent. They are expected to appear as a singlet in the aromatic region, likely around δ 6.5-7.0 ppm .
-
Methylene Protons (-CH₂-CN): The two protons of the methylene group adjacent to the nitrile and the aromatic ring will appear as a singlet, likely in the range of δ 3.6-3.8 ppm .
-
Methoxyl Protons (-OCH₃): The six protons of the two equivalent methoxy groups will give a sharp singlet, expected around δ 3.8-4.0 ppm .
-
Hydroxyl Proton (-OH): The phenolic hydroxyl proton will appear as a broad singlet, and its chemical shift is highly dependent on the solvent and concentration. It could range from δ 5.0-9.0 ppm .
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon framework.
-
Nitrile Carbon (-C≡N): The carbon of the nitrile group is expected to have a chemical shift in the range of δ 115-125 ppm .
-
Methylene Carbon (-CH₂-CN): The methylene carbon should appear in the region of δ 20-30 ppm .
-
Aromatic Carbons:
-
C-OH: The carbon bearing the hydroxyl group is expected around δ 145-155 ppm .
-
C-OCH₃: The two carbons attached to the methoxy groups should be equivalent and appear in a similar region to the C-OH carbon, around δ 145-155 ppm .
-
C-H: The two equivalent aromatic carbons bearing hydrogen atoms will likely resonate around δ 105-115 ppm .
-
C-CH₂: The aromatic carbon attached to the acetonitrile moiety is expected in the range of δ 120-130 ppm .
-
-
Methoxyl Carbon (-OCH₃): The two equivalent methoxy carbons will give a signal around δ 55-60 ppm .
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in syringylacetonitrile.
-
O-H Stretch (Phenol): A broad absorption band in the region of 3200-3600 cm⁻¹ .
-
C-H Stretch (Aromatic): A weak to medium absorption band typically found just above 3000 cm⁻¹ .
-
C-H Stretch (Aliphatic): Medium to strong absorption bands in the range of 2850-3000 cm⁻¹ .
-
C≡N Stretch (Nitrile): A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹ .[7] This is a highly characteristic peak for the nitrile group.
-
C=C Stretch (Aromatic): Several weak to medium bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Phenol and Methoxy): Strong absorption bands in the fingerprint region, typically between 1000-1300 cm⁻¹ .
Mass Spectrometry (MS) (Predicted)
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺•): The molecular ion peak would be observed at m/z = 193 , corresponding to the molecular weight of syringylacetonitrile.
-
Major Fragmentation Pathways:
-
Loss of a methyl radical (•CH₃) from a methoxy group to give a fragment at m/z = 178 .
-
Benzylic cleavage to lose the •CH₂CN radical, resulting in a stable benzylic cation at m/z = 153 .
-
Loss of CO from the phenolic ring, a common fragmentation for phenols.
-
Chemical Properties and Reactivity
The chemical reactivity of syringylacetonitrile is governed by its three main functional domains: the phenolic hydroxyl group, the electron-rich aromatic ring, and the electrophilic nitrile group.
Reactions of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is acidic and can be deprotonated with a suitable base to form a phenoxide ion. This anion is a potent nucleophile and can undergo various reactions, such as:
-
Etherification: Reaction with alkyl halides or other electrophiles to form ethers.
-
Esterification: Acylation with acid chlorides or anhydrides to produce esters. These reactions can be used to install protecting groups or to modify the molecule's properties.
Reactions of the Aromatic Ring
The syringyl ring is highly activated towards electrophilic aromatic substitution due to the electron-donating effects of the hydroxyl and methoxy groups. However, the substitution pattern is already dense, limiting the positions for further substitution.
Reactions of the Nitrile Group
The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, making syringylacetonitrile a valuable synthetic intermediate.
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (4-hydroxy-3,5-dimethoxyphenylacetic acid) or a primary amide intermediate.
-
Reduction: Reduction of the nitrile group with reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation will produce the corresponding primary amine (2-(4-hydroxy-3,5-dimethoxyphenyl)ethan-1-amine).
-
Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.
-
Cycloaddition Reactions: The nitrile group can participate in [3+2] cycloaddition reactions, for example, with azides to form tetrazoles, which are important pharmacophores in many drugs.
Stability and Storage
While specific stability studies on syringylacetonitrile are not widely published, general principles for phenolic compounds and nitriles suggest the following:
-
Light Sensitivity: Phenolic compounds can be susceptible to oxidation, which can be accelerated by light. Therefore, it is recommended to store syringylacetonitrile in a well-sealed, light-resistant container.
-
Oxidative Stability: The phenolic hydroxyl group can be oxidized, potentially leading to the formation of colored byproducts. Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term preservation of purity.
-
pH Stability: In strongly basic solutions, the phenolic proton will be abstracted, forming the phenoxide, which may be more susceptible to oxidation. In strongly acidic conditions, hydrolysis of the nitrile group may occur, especially at elevated temperatures. For stability studies, it's recommended to assess degradation under acidic, basic, and oxidative stress conditions, as outlined in ICH guidelines.[2]
-
Recommended Storage: Store in a cool, dry, and dark place, preferably under an inert atmosphere.
Proposed Synthesis of Syringylacetonitrile
A plausible and efficient synthesis of syringylacetonitrile can be designed based on established methods for similar phenylacetonitriles. The following protocol is a proposed route starting from commercially available syringaldehyde.
Caption: Proposed synthetic workflow for Syringylacetonitrile.
Step-by-Step Protocol
Step 1: Reduction of Syringaldehyde to Syringyl Alcohol
-
To a stirred solution of syringaldehyde (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield syringyl alcohol, which can often be used in the next step without further purification.
Step 2: Chlorination of Syringyl Alcohol to Syringyl Chloride
-
Dissolve the syringyl alcohol (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or diethyl ether, containing a catalytic amount of pyridine.
-
Cool the solution to 0 °C and add thionyl chloride (SOCl₂) (1.2 eq) dropwise.
-
Allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction with ice-water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain syringyl chloride.
Step 3: Cyanation of Syringyl Chloride to Syringylacetonitrile
-
Dissolve the crude syringyl chloride (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Add sodium cyanide (NaCN) (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a large volume of water.
-
Extract the product with ethyl acetate or DCM.
-
Combine the organic extracts, wash thoroughly with water and brine to remove the solvent and residual cyanide salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure syringylacetonitrile.
Applications in Drug Discovery and Development
Syringylacetonitrile serves as a valuable building block for the synthesis of a diverse array of potential therapeutic agents. Its utility stems from the combination of the biologically relevant syringyl motif and the synthetically versatile nitrile group.
As a Synthon for Bioactive Molecules
The chemical transformations of the nitrile group, as described earlier, allow for the introduction of various pharmacophoric groups. For instance:
-
Synthesis of Phenylethylamines: Reduction of the nitrile yields 2-(4-hydroxy-3,5-dimethoxyphenyl)ethylamine. The phenylethylamine scaffold is a core component of many neurotransmitters and psychoactive drugs.
-
Synthesis of Arylacetic Acids: Hydrolysis of the nitrile leads to 4-hydroxy-3,5-dimethoxyphenylacetic acid, a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic classes.
-
Formation of Heterocycles: The nitrile group can be a key component in the construction of various heterocyclic rings, such as tetrazoles, which are known bioisosteres for carboxylic acids and are found in several marketed drugs (e.g., losartan).
Caption: Synthetic utility of Syringylacetonitrile in drug discovery.
Potential Pharmacological Activities
The syringyl moiety is associated with a range of beneficial biological effects. It is plausible that derivatives of syringylacetonitrile could exhibit similar activities:
-
Antioxidant and Anti-inflammatory Activity: Many syringyl-containing compounds are potent antioxidants due to the ability of the phenolic hydroxyl group to scavenge free radicals. This can translate into anti-inflammatory effects.
-
Anticancer Potential: Certain natural products with the syringyl unit have demonstrated cytotoxic activity against various cancer cell lines.
-
Neuroprotective Effects: The structural similarity to certain endogenous neuromodulators suggests that derivatives could have applications in neurodegenerative diseases.
Conclusion
Syringylacetonitrile is a molecule with considerable, yet largely untapped, potential in the fields of organic synthesis and medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with the rich chemistry of its functional groups, makes it an attractive starting point for the development of novel molecular entities. While a more extensive experimental characterization of its physical and chemical properties is warranted, the available and inferred data provide a solid foundation for its use in research. It is our hope that this technical guide will stimulate further investigation into syringylacetonitrile and its derivatives, ultimately leading to the discovery of new and effective therapeutic agents.
References
-
PubChem. (n.d.). 2-Methoxyphenylacetonitrile. Retrieved January 26, 2024, from [Link]
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Easter, M., & Mach, M. (2015). Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes. Xenobiotica, 46(3), 227–235. [Link]
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Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]
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PubChem. (n.d.). 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile. Retrieved January 26, 2024, from [Link]
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Zhang, Y., Wang, Y., & Hao, L. (2020). Solubility and Thermodynamic Behavior of Syringic Acid in Eight Pure and Water + Methanol Mixed Solvents. Journal of Chemical & Engineering Data, 65(4), 1646–1655. [Link]
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